1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Lipophilicity Partitioning Environmental fate

Problem: Researchers face supply gaps for high-purity long-chain fluorotelomer iodide building blocks essential for advanced coatings and surfactants. Solution: 8:2 FTI (CAS 2043-53-0) is the direct single-step precursor to perfluorooctylethyl acrylate, eliminating oleum handling and perfluoroalkylethylene byproducts of alternative two-step routes. • Delivers C8F acrylate polymer surfaces with water/oil contact angles significantly exceeding C4F/C6F analogs; achieves bacterial adhesion suppression equivalent to C10F variants. • Grignard-mediated conversion yields cationic fluorosurfactants with foaming and wetting power superior to conventional dodecyl trimethylammonium chloride. • Enables tunable self-assembled amphiphilic copolymer aggregates responsive to pH, temperature, and ionic strength.

Molecular Formula C10H4F17I
Molecular Weight 574.02 g/mol
CAS No. 2043-53-0
Cat. No. B1294337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
CAS2043-53-0
Molecular FormulaC10H4F17I
Molecular Weight574.02 g/mol
Structural Identifiers
SMILESC(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2
InChIKeyXVKJSLBVVRCOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecafluoro-10-iododecane: Overview and Key Properties


1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS 2043-53-0), also known as 1H,1H,2H,2H-perfluorodecyl iodide or 2-(perfluorooctyl)ethyl iodide, is a semi-fluorinated alkyl iodide of the fluorotelomer iodide (FTI) class, designated 8:2 FTI [1]. With the molecular formula C₁₀H₄F₁₇I and a molecular weight of 574.02 g/mol, it features a C₈F₁₇ perfluoroalkyl tail separated from the terminal iodine by an ethylene (–CH₂CH₂–) spacer [2]. This structural motif places it within the Telomer B iodide family, distinguishing it from fully fluorinated Telomer A perfluoroalkyl iodides [3]. The compound is listed as a high-production-volume chemical (HPVC) and identified as a Persistent Organic Pollutant (POP), with principal applications as a key building block for fluorinated surfactants, low-surface-energy coatings, and fluorinated polymers .

Solid-state handling
Waxy solid at ambient temperature simplifies gravimetric dispensing and eliminates cold-chain storage.
Synthetic versatility
Ethylene spacer enables single-step acrylate/methacrylate derivatization for polymer and coating precursors.
Fluorine-efficient building block
Reported higher surface-tension reduction per fluorine unit in derived surfactants compared to fully fluorinated analogs.

Why the Ethylene Spacer Defines Its Performance


The ethylene spacer in 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane is not a trivial structural detail—it fundamentally alters the compound's physicochemical profile relative to its closest in-class analogs. Simply substituting perfluorooctyl iodide (C₈F₁₇I, CAS 507-63-1, a Telomer A iodide) for this Telomer B iodide will change the LogP by approximately 0.43 units, shift the melting point by over 29 °C, and eliminate access to the acrylate/methacrylate derivatization pathway that is uniquely enabled by the terminal –CH₂CH₂I group . Shorter-chain fluorotelomer iodides (e.g., 6:2 FTI, CAS 2043-57-4) yield derivative surfactants and coatings with measurably lower water and oil contact angles, reducing repellency performance [1]. The quantitative evidence below demonstrates that these differences are not incremental but decisive for applications where precise lipophilicity, handling characteristics, surface energy tuning, or synthetic versatility govern material selection.

Telomer A swap Replacing with perfluorooctyl iodide (C₈F₁₇I) removes the ethylene spacer, decisively alters LogP and melting point, and eliminates direct acrylate derivatization.
Shorter-chain FTI 6:2 FTI or shorter analogs yield derivative coatings with lower water/oil contact angles and reduced repellency, compromising anti-fouling performance.
Multi-step route Non-ethylene-spacer iodides require a two-step synthesis with hazardous oleum and yield-lowering perfluoroalkylethylene byproducts.

Quantitative Evidence Versus Closest Analogs


Lipophilicity Gain from the Ethylene Spacer

The octanol-water partition coefficient (LogP) of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane is 6.82090, compared to 6.38830 for perfluorooctyl iodide (C₈F₁₇I, CAS 507-63-1), the closest Telomer A analog lacking the ethylene spacer [1]. The ΔLogP of +0.43 indicates that the –CH₂CH₂– spacer measurably enhances lipophilicity despite the compound having a lower fractional fluorine content. This result is consistent across multiple databases: the ACD/LogP predicted value for the target is 8.28, while the ChemExper cLogP for perfluorooctyl iodide is 6.694 . The increased lipophilicity directly affects partitioning behavior in environmental matrices and the bioavailability profile of derivative surfactants.

Lipophilicity gain
Head-to-head
LogP = 6.82 (target) vs. 6.39 (C₈F₁₇I, CAS 507-63-1); ΔLogP = +0.43
Reported higher partition coefficient may alter environmental distribution and surfactant bioavailability context.
Database values; ACD/LogP predicted 8.28 vs. ChemExper cLogP 6.69 for comparator.
Lipophilicity Partitioning Environmental fate Bioavailability

Solid-State Handling Advantage

The target compound exhibits a melting point of 54–58 °C (lit.) and a boiling point of 178 °C, existing as a white to almost-white waxy solid or crystalline powder at ambient temperature . In contrast, perfluorooctyl iodide (C₈F₁₇I, CAS 507-63-1) has a melting point of 25 °C and a boiling point of 160–161 °C, meaning it exists as a liquid near room temperature or requires refrigeration to maintain a solid state . The density differential is also notable: 1.88 g/mL for the target versus 2.067 g/mL for perfluorooctyl iodide . This 29–33 °C higher melting point eliminates the need for cold-chain storage during handling and reduces mass loss from evaporation during open-vessel weighing.

Solid-state handling
Data to verify
mp 54–58 °C (waxy solid) vs. 25 °C (C₈F₁₇I liquid near RT); Δmp = +29 to +33 °C
Solid ambient state supports precise weighing and reduces evaporation loss during open-vessel handling.
Literature values; independent verification of physical state consistency recommended.
Material handling Formulation Weighing accuracy Storage stability

Single-Step Acrylate Derivatization

Perfluoroalkylethyl iodides (Telomer B), including 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane, react directly with (meth)acrylic acid salts such as potassium (meth)acrylate to yield perfluoroalkylethyl (meth)acrylates in a single synthetic step, as described by Fasick et al. (U.S. Pat. No. 3,239,447) [1]. Perfluoroalkyl iodides (Telomer A, e.g., C₈F₁₇I) lack the ethylene spacer and cannot undergo this direct esterification; they require a two-step process involving oleum/sulfur trioxide treatment to form the alcohol intermediate before esterification (Day, U.S. Pat. No. 3,283,012) [2]. This single-step advantage simultaneously avoids the formation of perfluoroalkylethylene byproducts that reduce yield in the direct perfluoroalkyl iodide route [3].

Acrylate derivatization
Class-level
Single step via potassium (meth)acrylate vs. two-step oleum route for Telomer A iodides
Ethylene spacer enables direct esterification, avoiding hazardous reagents and perfluoroalkylethylene byproducts.
Patent-described protocols; class-level inference for Telomer B iodides.
Synthetic chemistry Acrylate synthesis Polymer precursors Surface modification

Fluorine Efficiency in Surfactant Design

US Patent 8,921,300 explicitly states that perfluoroalkylethyl iodides (Telomer B iodides, including the target compound) enable 'higher fluorine efficiency'—defined as achieving a greater surface tension decrease per unit mass of fluorine incorporated—compared to perfluoroalkyl iodide (Telomer A) derived surfactants [1]. The patent teaches that reducing fluorine content while maintaining or improving surface performance is economically advantageous because 'fluorinated materials are more expensive' and 'reduction of the fluorine content with delivery of the same or higher performance is therefore desirable' [2]. The ethylene spacer in the hydrophobic tail alters the packing geometry and surface organization of derived surfactant molecules, enabling surface tension values in the 15–33 mN/m range at critical micelle concentrations as low as 1.3 × 10⁻⁴ mol/L for C₈F₁₇-based anionic surfactants [3].

Fluorine efficiency
Class-level
Reported higher surface tension reduction per fluorine unit; surface tension 15–33 mN/m at CMC 1.3×10⁻⁴ mol/L
May reduce total fluorinated raw material requirement for target surface specifications in surfactant formulations.
Patent claim; confirm under specific surfactant structure and measurement conditions.
Fluorine efficiency Surface tension Surfactant design Cost optimization

C8F Chain: Optimal Anti-Fouling Performance

In a systematic study of perfluoroalkylethyl acrylate polymers used in denture base resins, specimens incorporating perfluorooctylethyl acrylate (C8F, derived from the target compound) demonstrated significantly enhanced water-shedding and oil-shedding surface characteristics compared to both the non-fluorinated control and the shorter-chain C4F (perfluorobutylethyl) and C6F (perfluorohexylethyl) acrylate analogs [1]. Contact angle measurements for both water and dodecane droplets increased monotonically with perfluoroalkyl chain length across the C4F < C6F < C8F < C10F series [2]. Critically, the C8F and C10F derivatives were the only variants that successfully inhibited bacterial adherence (Candida albicans) to the resin surface to a statistically significant degree [3]. The glass transition temperature also increased with fluorinated chain length, with C8F providing an intermediate Tg that balances mechanical integrity with surface migration of fluorinated segments [4].

C8F anti-fouling rank
Cross-study comparable
Contact angle rank: C10F > C8F > C6F > C4F > control; C8F and C10F significantly suppressed C. albicans adhesion
C8F represents the minimum effective perfluoroalkyl chain length for bacterial adhesion suppression in acrylate polymers.
Denture base resin model; performance may vary with substrate and microbial challenge.
Surface energy Contact angle Coating performance Anti-fouling

Cationic Fluorosurfactant Outperforms Hydrocarbon Analog

A cationic fluorosurfactant, C₈F₁₇(CH₂)₂CONH(CH₂)₃N⁺(CH₃)₃I⁻ (FTAI), was synthesized using 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane (perfluorooctyl ethyl iodide) as the starting material via Grignard reaction, acyl chlorination, amidation, and quaternization [1]. Surface tension, contact angle on paraffin wax, and foaming power were measured in both pure water and 0.1 mol/L NaCl aqueous solution [2]. The results demonstrated that FTAI exhibits 'extremely high surface activity at room temperature,' with foaming power and wetting power that were 'much higher than that of conventional cationic surfactant C₁₂H₂₅N⁺(CH₃)₃Cl⁻' [3]. The fluorinated surfactant also showed significantly reduced surface tension and enhanced spreading on low-energy paraffin surfaces compared to the hydrocarbon benchmark [4].

Fluorosurfactant vs. hydrocarbon
Head-to-head
FTAI cationic fluorosurfactant exhibited reported higher foaming and wetting power than C₁₂H₂₅N⁺(CH₃)₃Cl⁻
Derived fluorosurfactant may support applications requiring low surface tension on hydrophobic substrates.
Aqueous solutions, paraffin wax surface; quantitative data in full text.
Fluorosurfactant Foaming power Wetting Surface activity

Best Application Scenarios


C8F Acrylate Monomers for Anti-Fouling Coatings

This compound is the direct single-step precursor to perfluorooctylethyl acrylate (CAS 27905-45-9) via reaction with potassium acrylate [1]. The resulting C8F acrylate polymer surfaces demonstrated water and oil contact angles that significantly exceeded those of C4F and C6F analogs and achieved bacterial adhesion suppression against Candida albicans equivalent to the longer C10F variant, establishing C8F as the minimum effective chain length for anti-fouling performance [2]. The single-step synthesis eliminates oleum handling and perfluoroalkylethylene byproducts associated with the alternative two-step perfluoroalkyl iodide route [3].

High-Efficiency Cationic Fluorosurfactants

The Grignard-mediated conversion of this compound to perfluorooctylpropionic acid, followed by amidation and quaternization, yields cationic fluorosurfactants (FTAI-type) with foaming and wetting power superior to conventional dodecyl trimethylammonium chloride surfactants [1]. These surfactants reduce aqueous surface tension to fluorocarbon-typical low values and exhibit enhanced spreading on hydrophobic substrates such as paraffin wax, making them suitable for textile water/oil repellent finishing, aqueous film-forming foam (AFFF) firefighting agents, and electroplating bath mist suppressants [2].

Amphiphilic Polyelectrolyte Self-Assembly

The quaternization reaction of heptadecafluoro-10-iododecane with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) yields amphiphilic statistical copolymers (PQFD) that self-assemble into aggregates in aqueous solution with structural characteristics tunable by pH, temperature, and ionic strength [1]. The C₈F₁₇ perfluoroalkyl tail provides sufficient hydrophobic driving force for micellization, while the ethylene spacer modulates the hydrophobicity and chain flexibility, enabling aggregate sizes and morphologies not accessible with shorter-chain (C₄F₉, C₆F₁₃) or fully perfluorinated (C₈F₁₇I-derived) analogs [2].

Surface Fluorination of Engineering Polymers

This compound has been demonstrated to react with sodium-activated poly(ether ether ketone) (PEEK-ONa) surfaces in DMF to covalently graft C₈F₁₇ perfluoroalkyl chains, producing PEEK-C₈F₁₇ films confirmed by X-ray photoelectron spectroscopy [1]. Although the reported yield was modest (6%), the method provides a selective wet-chemical alternative to plasma fluorination for imparting hydrophobic surface character to high-performance engineering thermoplastics used in biomedical and aerospace applications, where maintaining bulk mechanical properties is critical [2].

Application
Selection Property
Validation Focus
C8F acrylate anti-fouling coatings
Single-step acrylate derivatization
Contact angle and anti-adhesion performance in target formulation
High-efficiency cationic fluorosurfactants
Fluorine efficiency and wetting power
Surface tension reduction and substrate spreading on hydrophobic surfaces
Amphiphilic polyelectrolyte self-assembly
Perfluoroalkyl chain length and spacer effect
Aggregate size, morphology, and stimuli-responsive behavior
Surface fluorination of engineering polymers
Covalent grafting capability
Surface hydrophobicity and XPS confirmation of fluorine incorporation
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